3-Chloro-4-hydrazinyl-2-methylpyridine

Description

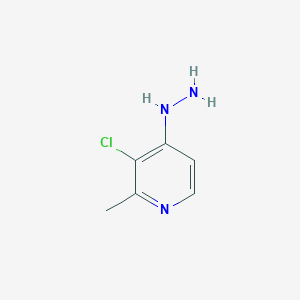

3-Chloro-4-hydrazinyl-2-methylpyridine (CAS: 1849336-86-2) is a pyridine derivative with the molecular formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol . Its structure features a chlorine atom at position 3, a hydrazinyl group (-NHNH₂) at position 4, and a methyl group (-CH₃) at position 2 of the pyridine ring. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of the hydrazinyl group, which enables participation in condensation reactions, and the electron-withdrawing chlorine substituent, which modulates electronic properties .

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

(3-chloro-2-methylpyridin-4-yl)hydrazine |

InChI |

InChI=1S/C6H8ClN3/c1-4-6(7)5(10-8)2-3-9-4/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

WPBLRZCPQJJEPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1Cl)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydrazinyl-2-methylpyridine typically involves the chlorination of 2-methylpyridine followed by the introduction of the hydrazinyl group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to yield 3-chloro-2-methylpyridine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydrazinyl-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-hydrazinyl-2-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydrazinyl-2-methylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Pyridine Derivatives

Substituent Position and Functional Group Variations

The reactivity and physicochemical properties of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 3-Chloro-4-hydrazinyl-2-methylpyridine and analogous compounds:

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

Key Observations :

- Hydrazinyl vs. Nitro Groups : The hydrazinyl group in this compound confers nucleophilicity, making it suitable for forming hydrazones or heterocycles. In contrast, the nitro group in 2-Chloro-4-methyl-3-nitropyridine is electron-withdrawing, reducing reactivity toward nucleophilic attacks .

- Molecular Weight and Complexity : Derivatives with substituted phenyl groups (e.g., from ) exhibit higher molecular weights (466–545 g/mol) and elevated melting points (268–287°C), likely due to increased van der Waals interactions and crystallinity .

Biological Activity

3-Chloro-4-hydrazinyl-2-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- Molecular Formula : C6H7ClN4

- Molecular Weight : 172.60 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine moiety is known for its reactivity and potential to form adducts with electrophilic species, which can lead to modulation of cellular pathways involved in cancer cell proliferation and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazine derivatives, including this compound. A notable study evaluated a series of hydrazones for their cytotoxic effects against various cancer cell lines. The findings indicated that compounds with similar structures exhibited significant growth inhibition, suggesting that this compound may also possess similar properties.

Case Study: Cytotoxicity Assessment

A study conducted by the National Cancer Institute (NCI) tested several hydrazone derivatives against a panel of 60 cancer cell lines. The results showed that certain derivatives had submicromolar GI50 values, indicating potent cytotoxicity. While specific data for this compound is limited, the structural similarities suggest it could have comparable activity.

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | <1 |

| A549 (Lung Cancer) | <1 |

| HCT116 (Colon Cancer) | <1 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research into related pyridine derivatives has shown promising antibacterial and antifungal activities.

Antibacterial Efficacy

A study examining various pyridine derivatives reported that compounds with halogen substitutions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 512 μg/mL, indicating varying levels of effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Structure-Activity Relationship (SAR)

The biological activity of hydrazine derivatives like this compound can be influenced by structural modifications. Research indicates that electron-withdrawing groups enhance antimicrobial potency, while the position of substituents plays a crucial role in determining overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.